

properties of 2-Benzylxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzylxy-6-fluorophenylboronic acid

Cat. No.: B573082

[Get Quote](#)

An In-depth Technical Guide to **2-Benzylxy-6-fluorophenylboronic acid**

Abstract

2-Benzylxy-6-fluorophenylboronic acid (CAS No. 1217500-53-2) is a specialized synthetic building block of significant interest to researchers in organic chemistry and drug discovery.[1] [2][3] This whitepaper provides a comprehensive technical overview of its chemical properties, safety information, and primary applications. The presence of a fluorine atom and a benzylxy group on the phenylboronic acid scaffold makes it a valuable reagent for introducing specific structural motifs into complex molecules. Its principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. This guide details its physicochemical characteristics and presents a generalized experimental protocol for its use in Suzuki-Miyaura coupling, visualized through a detailed workflow diagram.

Core Physicochemical Properties

2-Benzylxy-6-fluorophenylboronic acid is a solid compound under standard conditions.[1] Its key properties are summarized below, providing essential data for researchers incorporating this reagent into their synthetic workflows.

Property	Value	Reference
CAS Number	1217500-53-2	[1] [2] [3]
Molecular Formula	C13H12BFO3	[3]
Molecular Weight	246.05 g/mol	[1] [3]
IUPAC Name	(2-(Benzyoxy)-6-fluorophenyl)boronic acid	[3]
Physical Form	Solid	[1]
Purity	≥95%	[1]
MDL Number	MFCD11617256	[1] [3]
InChI Key	NBRVDQVRGXXXIE-UHFFFAOYSA-N	[1]
SMILES	OB(O)C1=C(F)C=CC=C1OCC1=CC=CC=C1	[3]
Storage Temperature	Refrigerator	[1]

Safety and Handling

Appropriate safety measures are crucial when handling **2-Benzyoxy-6-fluorophenylboronic acid**. The compound is classified as a warning-level hazard, primarily causing skin, eye, and respiratory irritation.[\[1\]](#)

GHS Information	Details	Reference
Signal Word	Warning	[1]
Pictogram	GHS07 (Exclamation Mark)	[1]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[1]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]

Handling Recommendations:

- Use only in a well-ventilated area, such as a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[4\]](#)[\[5\]](#)
- Avoid inhalation of dust and direct contact with skin and eyes.[\[4\]](#)
- Store in a tightly sealed container in a refrigerator as recommended.[\[1\]](#)

Key Applications in Research and Development

The unique substitution pattern of **2-Benzyl-6-fluorophenylboronic acid** makes it a valuable intermediate in several advanced chemical applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.^[6] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp₂)-C(sp₂) bonds, enabling the synthesis of complex biaryl structures.^{[7][8]} The boronic acid moiety readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide or triflate. This reaction is fundamental in building the core scaffolds of many functional materials and pharmaceutical agents.^[7]

Pharmaceutical and Agrochemical Synthesis

In drug discovery and development, the introduction of fluorine atoms into a molecule is a well-established strategy to enhance its metabolic stability, binding affinity, and bioavailability.^{[9][10]} **2-Benzylxy-6-fluorophenylboronic acid** serves as an excellent building block for this purpose, allowing for the precise installation of a fluorinated aromatic ring.^[10] Boronic acids, in general, are recognized for their low toxicity and stability, making them suitable for medicinal chemistry campaigns.^[11] They can also act as bioisosteres of other functional groups, such as carboxylic acids or nitro groups, to modulate the biological activity of a compound.^{[11][12]}

Bioconjugation and Sensor Technology

The boronic acid functional group has the unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biomolecules like sugars and glycoproteins.^{[6][13]} This property makes phenylboronic acid derivatives valuable in bioconjugation for labeling and tracking biomolecules.^{[6][14]} This reactivity also forms the basis for developing chemical sensors, particularly for glucose and other carbohydrates, which is a significant area of research for diabetes management.^{[14][15]}

Experimental Protocols: Generalized Suzuki-Miyaura Coupling

This section provides a detailed, representative methodology for using **2-Benzylxy-6-fluorophenylboronic acid** in a Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide.

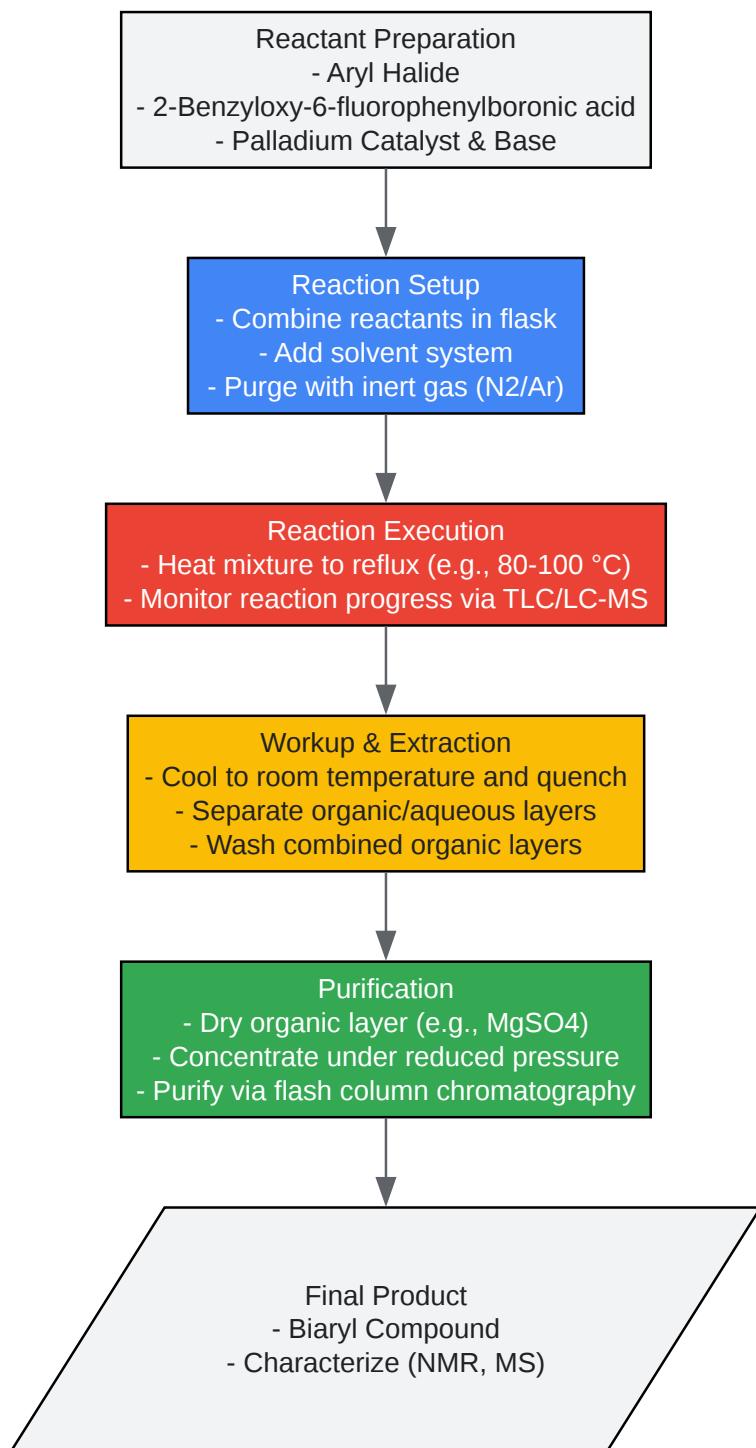
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.

Reagents:

- Aryl Bromide (1.0 eq)
- **2-Benzyl-6-fluorophenylboronic acid** (1.2 - 1.5 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 - 3.0 eq)
- Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification
- Rotary evaporator
- Silica gel for column chromatography


Procedure:

- Reaction Setup: To a dry round-bottom flask, add the aryl bromide, **2-Benzyl-6-fluorophenylboronic acid**, the palladium catalyst, and the base.
- Solvent Addition: Add the chosen solvent system to the flask. A common ratio might be 4:1 or 5:1 for the organic solvent to water.
- Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

- Reaction Execution: Place the flask in a heating mantle or oil bath on a stirrer hotplate. Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.
- Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.
- Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the final biaryl product.
- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualized Workflow

The following diagram illustrates the generalized workflow for the Suzuki-Miyaura cross-coupling protocol described above.

[Click to download full resolution via product page](#)

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Benzyl-6-fluorophenylboronic acid is a highly valuable and versatile reagent in modern organic synthesis. Its utility is most pronounced in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. For researchers in pharmaceutical, agrochemical, and materials science, this compound provides a reliable method for introducing a key fluorinated benzyl-phenyl motif, offering a pathway to novel compounds with potentially enhanced biological and physical properties. Adherence to proper safety and handling protocols is essential for its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-(Benzyl)-6-fluorophenyl)boronic acid | 1217500-53-2 [sigmaaldrich.com]
- 2. (2-(Benzyl)-6-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 2-Benzyl-6-fluorophenylboronic acid 97% | CAS: 1217500-53-2 | AChemBlock [achemblock.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. C(acyl)-C(sp₂) and C(sp₂)-C(sp₂) Suzuki-Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinfo.com [nbinfo.com]
- 10. nbinfo.com [nbinfo.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [japsonline.com](#) [japsonline.com]
- 14. [yul360](#) | Virtual tour generated by Panotour [[www1.journaldemontreal.com](#)]
- 15. [mdpi.com](#) [mdpi.com]
- To cite this document: BenchChem. [properties of 2-Benzylxy-6-fluorophenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b573082#properties-of-2-benzylxy-6-fluorophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com